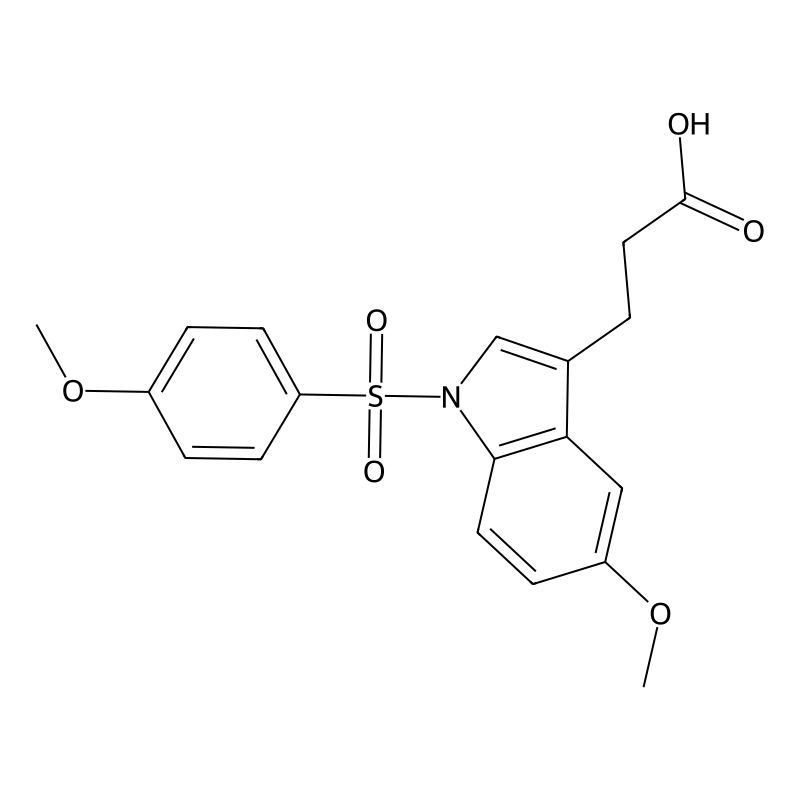Indeglitazar

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Indeglitazar as a Chemical Tool
Due to its ability to activate PPARγ, Indeglitazar is a valuable tool in scientific research. Researchers can use it to study the role of PPARγ in various biological processes. For instance, studies have employed Indeglitazar to investigate its effects on:
- Cellular differentiation and proliferation: PPARγ plays a role in regulating how cells grow and mature. Indeglitazar can be used to explore how PPARγ activation influences these processes ()
- Inflammation: PPARγ has anti-inflammatory properties. Studies using Indeglitazar can help elucidate the mechanisms by which PPARγ reduces inflammation ()
- Metabolic regulation: PPARγ is involved in regulating metabolism, including sugar and fat breakdown. Research with Indeglitazar can provide insights into how PPARγ activation impacts these processes ()
By understanding how Indeglitazar affects PPARγ signaling, researchers can gain valuable knowledge about various physiological functions and potentially identify new therapeutic targets for different diseases.
Indeglitazar in Drug Discovery
The discovery of Indeglitazar serves as an example of fragment-based drug discovery (FBDD) (). FBDD is a technique where researchers start with small molecule fragments known to bind to a target protein and then optimize them to create more potent and selective drugs. In the case of Indeglitazar, researchers identified a small molecule fragment that bound to PPARγ and then chemically modified it to create Indeglitazar, which has a higher binding affinity.
Indeglitazar is a synthetic compound classified as an indolyl carboxylic acid derivative. Its chemical formula is C₁₉H₁₉NO₆S, and it features a complex structure characterized by an indole ring linked to a carboxylic acid chain. The compound is recognized for its role as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), specifically targeting PPAR alpha, PPAR gamma, and PPAR delta subtypes. This unique activity positions Indeglitazar as a potential therapeutic agent for metabolic disorders, particularly in managing diabetes and related conditions .
Indeglitazar exhibits notable biological activity by enhancing insulin sensitivity and stimulating adiponectin secretion. Its mechanism of action involves the modulation of lipid and glucose metabolism through PPAR activation. Studies have shown that Indeglitazar can significantly lower glucose levels, insulin resistance, triglycerides, and free fatty acids in animal models . Furthermore, it has been evaluated for its potential in treating conditions like nonalcoholic steatohepatitis (NASH) due to its favorable metabolic effects .
The synthesis of Indeglitazar involves multi-step organic reactions that typically include:
- Formation of the Indole Ring: A key step in creating the indole structure through cyclization reactions.
- Carboxylic Acid Attachment: The introduction of the carboxylic acid moiety is achieved via acylation methods.
- Sulfonamide Formation: A sulfonamide group is incorporated to enhance the compound's biological activity.
These steps often utilize various reagents and conditions tailored to achieve high yields and purity of the final product .
Indeglitazar has promising applications in:
- Diabetes Management: As a PPAR pan-agonist, it helps regulate glucose metabolism and improve insulin sensitivity.
- Lipid Metabolism Disorders: It may be beneficial in conditions like dyslipidemia due to its lipid-lowering effects.
- Nonalcoholic Fatty Liver Disease: Ongoing research explores its efficacy in treating liver conditions associated with metabolic syndrome .
Interaction studies indicate that Indeglitazar can influence various metabolic pathways by interacting with multiple receptors beyond PPARs. For instance, its effects on adiponectin expression suggest potential interactions with signaling pathways involved in fat metabolism and energy homeostasis. Additionally, research has highlighted its ability to modulate inflammatory responses associated with metabolic diseases .
Several compounds share structural or functional similarities with Indeglitazar, including:
| Compound Name | Similarity Type | Unique Features |
|---|---|---|
| Rosiglitazone | PPAR gamma agonist | Primarily targets PPAR gamma; used for diabetes. |
| Pioglitazone | PPAR gamma agonist | Similar mechanism but different side effect profile. |
| Lanifibranor | PPAR pan-agonist | Newer compound with broader applications in NASH. |
| Saroglitazar | Dual PPAR alpha/gamma | Focused on lipid metabolism; different efficacy profile. |
Indeglitazar stands out due to its unique ability to activate all three PPAR subtypes simultaneously, offering a comprehensive approach to managing metabolic disorders . Its distinct structure also contributes to its specific pharmacokinetic properties and biological effects compared to other similar compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C (PPAR) [HSA:5465 5467 5468] [KO:K07294 K04504 K08530]






